1,3-Dimethoxynaphthalene

Catalog No.
S1906315
CAS No.
10075-61-3
M.F
C12H12O2
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxynaphthalene

CAS Number

10075-61-3

Product Name

1,3-Dimethoxynaphthalene

IUPAC Name

1,3-dimethoxynaphthalene

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c1-13-10-7-9-5-3-4-6-11(9)12(8-10)14-2/h3-8H,1-2H3

InChI Key

XAVOEDQPSYWNHI-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C(=C1)OC

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)OC
  • Organic Synthesis: 1,3-Dimethoxynaphthalene possesses two methoxy groups (CH3O) attached to a naphthalene core. The methoxy groups can be reactive functional groups allowing 1,3-Dimethoxynaphthalene to serve as a starting material for the synthesis of more complex organic molecules.
  • Material Science: The presence of aromatic rings and methoxy groups in 1,3-Dimethoxynaphthalene suggests potential applications in material science. Aromatic rings can contribute to π-π stacking interactions, which are important for polymer formation and liquid crystal behavior . The methoxy groups might influence solubility and other material properties.

1,3-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2C_{12}H_{12}O_{2}. It features a naphthalene backbone with two methoxy groups (-OCH₃) positioned at the 1 and 3 carbon atoms. This compound appears as a colorless to pale yellow liquid or solid, depending on its purity and temperature. Its structure can be represented as follows:

text
OCH3 | C10H6 | OCH3

1,3-Dimethoxynaphthalene is notable for its aromatic properties and serves as a versatile building block in organic synthesis. It is used in various

, including:

  • Electrophilic Aromatic Substitution: The methoxy groups are electron-donating, which enhances the reactivity of the aromatic ring towards electrophiles. Common electrophiles include bromine and nitronium ions.
  • Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions, such as in reactions with alkyl halides or acyl chlorides.
  • Oxidation Reactions: Under oxidative conditions, 1,3-dimethoxynaphthalene can be converted into naphthoquinones or other oxidized derivatives.

For example, a study demonstrated that 1,3-dimethoxynaphthalene can react with tetranitromethane to form various adducts through photo

Research into the biological activity of 1,3-dimethoxynaphthalene is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their antioxidant and anticancer activities. For instance, naphthoquinones derived from naphthalene compounds exhibit significant inhibition of cancer cell growth and angiogenesis .

Additionally, studies indicate that methoxy-substituted naphthalenes may possess neuroprotective effects and could act as potential therapeutic agents against oxidative stress-related diseases.

1,3-Dimethoxynaphthalene can be synthesized through various methods:

  • Direct Methylation: The most straightforward method involves methylating naphthalene using dimethyl sulfate or methyl iodide in the presence of a base.
  • Nucleophilic Substitution: Starting from 1,3-dibromonaphthalene, nucleophilic substitution with sodium methoxide can yield 1,3-dimethoxynaphthalene .
  • Electrophilic Aromatic Substitution: Reacting naphthalene with methanol in the presence of an acid catalyst can also produce this compound.

These methods allow for the efficient production of 1,3-dimethoxynaphthalene in laboratory settings.

1,3-Dimethoxynaphthalene finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Material Science: Due to its aromatic nature, it is used in the development of polymers and resins.
  • Research: It is utilized in studies exploring the reactivity of substituted naphthalenes and their derivatives.

Interaction studies involving 1,3-dimethoxynaphthalene focus on its reactivity with other chemical species. For instance:

  • Electrochemical Studies: Research has shown that substituted naphthalenes can interact with superoxide radicals through proton-coupled electron transfer mechanisms .
  • Binding Studies: Investigations into how this compound interacts with biological targets may reveal insights into its potential therapeutic effects.

These studies are crucial for understanding the compound's behavior in biological systems and its possible applications in medicine.

Several compounds are structurally similar to 1,3-dimethoxynaphthalene. Here are some notable comparisons:

Compound NameStructureUnique Features
1,2-DimethoxynaphthaleneOCH₃ on C1 and C2Exhibits different reactivity due to adjacent methoxy groups.
2,3-DimethoxynaphthaleneOCH₃ on C2 and C3Shows distinct biological activity compared to 1,3-isomer.
1-Methoxy-2-naphtholOCH₃ on C1Known for higher antioxidant activity than dimethoxy derivatives.
NaphthoquinoneCarbonyl groups presentExhibits potent anticancer properties not seen in dimethoxy derivatives.

The uniqueness of 1,3-dimethoxynaphthalene lies in its specific substitution pattern which influences its chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

2.6

Wikipedia

1,3-dimethoxynaphthalene

Dates

Modify: 2023-07-22

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